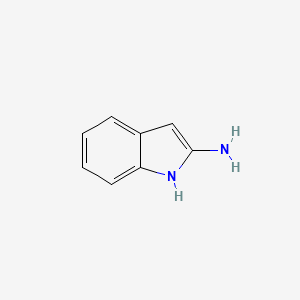

1H-indol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-indol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWDSEPNZDYMNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56480-48-9 | |

| Record name | Indolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056480489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to 1H-Indol-2-amine: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and biological significance of 1H-indol-2-amine. The indole scaffold is a cornerstone in medicinal chemistry, and the 2-aminoindole chemotype, in particular, serves as a critical building block for a diverse range of biologically active compounds.[1][2] This document consolidates key technical data, experimental methodologies, and conceptual frameworks to support research and development efforts in this area.

Core Chemical and Physical Properties

Table 1: Physicochemical Properties of 1H-Indol-2-amine and Related Derivatives

| Property | Value | Compound | Source |

| Molecular Formula | C₈H₈N₂ | 1H-Indol-2-amine | Calculated |

| Molecular Weight | 132.16 g/mol | 1H-Indol-2-amine | Calculated |

| Appearance | Light brown solid | (1H-Indol-2-ylmethyl)amine | |

| Molecular Formula | C₉H₁₀N₂ | (1H-Indol-2-ylmethyl)amine | |

| Molecular Weight | 146.19 g/mol | (1H-Indol-2-ylmethyl)amine | [3] |

| Molecular Formula | C₁₁H₁₄N₂ | N-(Propan-2-yl)-1H-indol-2-amine | [4] |

| Molecular Weight | 174.24 g/mol | N-(Propan-2-yl)-1H-indol-2-amine | [4] |

| Melting Point | 201-202 °C | 4-(1H-indol-2-yl)aniline | [5] |

| Boiling Point | 441.2 ± 20.0 °C (Predicted) | 4-(1H-indol-2-yl)aniline | [5] |

| Solubility | Soluble in chloroform, DMSO, dichloromethane; slightly soluble in benzene and alcohol. | 4-(1H-indol-2-yl)aniline | [5] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of amine-containing compounds.

Table 2: General Spectroscopic Features for Amines

| Technique | Feature | Wavenumber / Chemical Shift | Comments | Source |

| IR Spectroscopy | N-H Stretch (Primary Amine) | 3300–3500 cm⁻¹ | Primary amines typically show a pair of sharper, less intense bands compared to the broad O-H band of alcohols.[6] | [6][7] |

| N-H Scissoring | 1550–1650 cm⁻¹ | Strong absorption characteristic of primary amines. | [7] | |

| C-N Stretch | 1000–1350 cm⁻¹ | Position varies for aliphatic vs. aromatic amines. | [7] | |

| ¹H NMR Spectroscopy | N-H Protons | 0.5–5.0 ppm | Signal is often broad and its position is concentration-dependent. Can be confirmed by its disappearance upon D₂O exchange.[6][7] | [6][7] |

| C-H Protons (α to N) | 2.3–3.0 ppm | Deshielded due to the electron-withdrawing effect of the nitrogen atom. | [7] | |

| ¹³C NMR Spectroscopy | Carbon (α to N) | 10–65 ppm | The carbon atom directly attached to the nitrogen is deshielded. | [7] |

| Mass Spectrometry | Nitrogen Rule | Odd Molecular Ion (M⁺) | A compound with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio. | [7] |

Synthesis of the 2-Aminoindole Core

The synthesis of 2-aminoindoles can be achieved through various strategies. A particularly efficient approach is a one-pot, two-step method that proceeds from readily available starting materials.[1][8]

This process involves a sequential nucleophilic aromatic substitution (SNAr) reaction followed by a reductive cyclization.

Chemical Reactivity

The reactivity of 1H-indol-2-amine is governed by the interplay between the electron-rich indole nucleus and the nucleophilic amino group.

-

Basicity and Nucleophilicity : The lone pair of electrons on the exocyclic nitrogen atom confers both basic and nucleophilic properties, similar to other primary amines.[9] It can be protonated by acids and can act as a nucleophile, attacking electrophilic centers.[10]

-

Reactions at the Amino Group : The primary amine can undergo standard reactions such as alkylation, acylation, and formation of Schiff bases.

-

Electrophilic Aromatic Substitution : The indole ring is highly activated towards electrophilic substitution, with the C3 position being the most common site of attack.

-

Oxidation and Reduction : The indole ring can be susceptible to oxidation, while the exocyclic amine can be involved in various redox processes. N-(Propan-2-yl)-1H-indol-2-amine, for instance, can be oxidized to yield indole-2-carboxylic acids.[4]

Biological Activity and Applications in Drug Development

The 2-aminoindole scaffold is a "privileged structure" in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] Its aromatic, planar structure and two adjacent hydrogen bond donors allow for effective interaction with various protein targets.[1]

-

Enzyme Inhibition : Derivatives have been identified as inhibitors of crucial enzymes, including IκB kinase (IKK) and phosphodiesterase-V (PDE5).[1]

-

Antiparasitic Agents : 1H-Indole-2-carboxamides have been optimized for activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[11][12]

-

Antitumor Activity : Certain benzo[c,d]indol-2-one derivatives with amine side chains have been designed as DNA intercalating agents with selective anti-tumor properties.[13]

-

CNS Activity : The indole structure is central to many neurotransmitters (e.g., serotonin). Consequently, derivatives are explored for modulating neurotransmitter systems, with potential applications for mood and anxiety disorders.[3][4]

-

Other Therapeutic Areas : The scaffold is also found in compounds developed as hypotensives, diuretics, and appetite suppressants.[1]

Appendix: Detailed Experimental Protocols

Protocol: One-Pot Synthesis of 2-Amino-indole-3-carboxamides

Adapted from Wang et al., "One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous."[1]

Objective: To synthesize 2-amino-indole-3-carboxamide derivatives from 2-halonitrobenzene and cyanoacetamides in a one-pot, two-step process.

Materials:

-

Cyanoacetamide derivative (e.g., 2-cyano-N-phenylacetamide)

-

2-Fluoronitrobenzene

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), 1 N solution

-

Iron(III) chloride (FeCl₃)

-

Zinc (Zn) powder

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

Step 1: Nucleophilic Aromatic Substitution (SNAr)

-

To a solution of the selected cyanoacetamide (1.0 equivalent) in anhydrous DMF under an inert atmosphere, add sodium hydride (1.2 equivalents) portion-wise at room temperature.

-

Stir the resulting mixture for 10 minutes.

-

Add 2-fluoronitrobenzene (1.0 equivalent) to the reaction mixture. The solution will typically turn a deep purple color.

-

Stir the reaction for 1 hour at room temperature. The formation of the intermediate, 2-cyano-2-(2-nitrophenyl)-acetamide, can be monitored by LC-MS.

Step 2: Reductive Cyclization

-

After 1 hour, carefully add 1 N HCl to the reaction flask to neutralize the excess sodium hydride.

-

To the acidified mixture, add FeCl₃ (3.0 equivalents) and Zn powder (10.0 equivalents).

-

Heat the reaction mixture to 100 °C and stir for 1 hour.

-

Upon completion, cool the reaction to room temperature and proceed with standard aqueous workup and purification (e.g., extraction followed by column chromatography) to isolate the final 2-aminoindole product.

Safety Precautions:

-

Sodium hydride is highly reactive and flammable; handle with extreme care under an inert atmosphere.

-

Reactions should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

References

- 1. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Buy N-(Propan-2-yl)-1H-indol-2-amine [smolecule.com]

- 5. chembk.com [chembk.com]

- 6. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Amine Reactivity [www2.chemistry.msu.edu]

- 11. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Novel antitumor agent family of 1H-benzo[c,d]indol-2-one with flexible basic side chains: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Enduring Significance of the 1H-Indol-2-amine Core: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indol-2-amine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Despite its prevalence in modern drug discovery, the history of the parent molecule is rooted in early 20th-century synthetic chemistry, and its inherent instability presents unique challenges and opportunities. This technical guide provides an in-depth exploration of the discovery, history, and fundamental chemistry of 1H-indol-2-amine. We will detail key historical and modern synthetic protocols, present available physicochemical data, elucidate the tautomeric nature that governs its reactivity and stability, and discuss the profound impact of this privileged scaffold on contemporary pharmacology.

A Historical Perspective: From Indigo to Indolamines

The story of 1H-indol-2-amine is intrinsically linked to the broader history of indole chemistry, which began with the study of the dye indigo. In 1866, Adolf von Baeyer first synthesized the parent indole ring by the zinc dust reduction of oxindole. This foundational work paved the way for the exploration of various substituted indoles.

The direct synthesis of 2-aminoindoles, however, came later. One of the earliest methods that laid the groundwork was the Pschorr-Hoppe indole synthesis , first reported in 1910.[1][2] This method involved the reaction of o-nitrophenylacetonitrile with a reducing agent. While Pschorr and Hoppe's original work focused on the synthesis of the indole core itself, it established a viable pathway from readily available starting materials.

A pivotal advancement in the direct synthesis of 2-aminoindoles was reported by G. N. Walker in 1955.[2] Walker demonstrated that the catalytic hydrogenation of o-nitrophenylacetonitrile could be controlled to yield the 2-aminoindole directly. By using a specific number of moles of hydrogen, the nitro group could be reduced and cyclization could be induced while retaining the amino group at the 2-position, a significant step forward in accessing this important chemical class.[2]

Physicochemical Properties and Inherent Instability

Direct experimental data on the physicochemical properties of unsubstituted 1H-indol-2-amine is scarce in the literature. This is primarily due to the compound's inherent instability. However, computational methods and data from closely related analogues, such as 3-aminoindole, provide valuable insights.

Table 1: Calculated Physicochemical Properties of Aminoindoles

| Property | 1H-Indol-2-amine (Predicted) | 1H-Indol-3-amine (Predicted)[3][4] |

| Molecular Formula | C₈H₈N₂ | C₈H₈N₂ |

| Molecular Weight | 132.16 g/mol | 132.16 g/mol |

| XLogP3 | ~1.5 | 1.9 |

| Hydrogen Bond Donor Count | 2 | 2 |

| Hydrogen Bond Acceptor Count | 1 | 1 |

| Topological Polar Surface Area | 41.8 Ų | 41.8 Ų |

The instability of 1H-indol-2-amine is attributed to its propensity to exist in equilibrium with its tautomeric imine form, 2-iminoindoline. The amine tautomer is aromatic and generally more stable, but the imino tautomer can be reactive and susceptible to hydrolysis and polymerization, making the isolation and handling of the parent compound challenging. This tautomerism is a defining characteristic of the 2-aminoindole scaffold.

-

¹H NMR: Signals for the aromatic protons on the benzene ring would be expected in the range of δ 7.0-7.8 ppm. The proton at the 3-position of the indole ring would likely appear as a singlet at around δ 6.5 ppm. The NH₂ and indole NH protons would exhibit broad signals that are exchangeable with D₂O.

-

¹³C NMR: Aromatic carbons would resonate in the δ 110-140 ppm region. The C2 carbon bearing the amino group would be expected at a lower field.

-

IR Spectroscopy: Characteristic N-H stretching vibrations for the primary amine would be expected around 3300-3500 cm⁻¹ (typically two bands for symmetric and asymmetric stretches).[5][6] The indole N-H stretch would also be present in this region. C-N stretching for the aromatic amine would appear around 1250-1335 cm⁻¹.[5]

-

Mass Spectrometry: According to the nitrogen rule, 1H-indol-2-amine would have an odd-numbered molecular ion peak (m/z = 132).[7]

Key Experimental Protocols for Synthesis

While the parent 1H-indol-2-amine is rarely isolated, numerous methods have been developed for the synthesis of its more stable, substituted derivatives. These modern methods are often one-pot procedures designed for efficiency and the generation of chemical diversity.

Historical Synthesis: Reductive Cyclization of o-Nitrophenylacetonitrile (Walker's Method)

This protocol is based on the principles described by G. N. Walker, involving the catalytic hydrogenation of an o-nitrophenylacetonitrile precursor.

Experimental Protocol:

-

Starting Material: o-Nitrophenylacetonitrile.

-

Catalyst: Palladium on carbon (Pd/C) is typically used.

-

Solvent: A polar solvent such as ethanol or ethyl acetate is suitable.

-

Reaction Conditions: The reaction is carried out under an atmosphere of hydrogen gas (typically at elevated pressure, e.g., 40-50 psi). The reaction temperature may be elevated to facilitate the reaction.

-

Procedure: The o-nitrophenylacetonitrile is dissolved in the solvent in a pressure-resistant vessel. The Pd/C catalyst is added, and the vessel is purged with hydrogen gas. The reaction is then stirred under hydrogen pressure at the desired temperature.

-

Monitoring and Work-up: The reaction progress is monitored by techniques such as TLC or LC-MS. Upon completion, the catalyst is removed by filtration (e.g., through Celite), and the solvent is evaporated under reduced pressure. The resulting crude 2-aminoindole derivative can then be purified by chromatography or recrystallization.

It is crucial to control the stoichiometry of the hydrogen uptake to prevent over-reduction and loss of the amino group.[2]

Modern One-Pot Synthesis from 2-Halonitrobenzenes

A contemporary and efficient one-pot method for synthesizing 2-aminoindole-3-carboxamides has been developed, which showcases the evolution of synthetic strategies.[8]

Experimental Protocol:

-

Step 1: Nucleophilic Aromatic Substitution (SNAr)

-

To a flask containing a suitable solvent (e.g., dry DMF) is added a base (e.g., sodium hydride).

-

The desired cyanoacetamide is added, and the mixture is stirred.

-

The 2-halonitrobenzene (e.g., 2-fluoronitrobenzene) is then added, and the reaction is stirred at room temperature. The formation of the intermediate, 2-cyano-2-(2-nitrophenyl)acetamide, is monitored by LC-MS.[8]

-

-

Step 2: Reductive Cyclization

-

To the same reaction mixture, an acid (e.g., HCl) is added to neutralize the excess base.

-

Reducing agents, such as a mixture of iron(III) chloride and zinc dust, are then added.[8]

-

The reaction mixture is heated (e.g., to 100 °C) to promote the reduction of the nitro group and subsequent intramolecular cyclization.

-

-

Work-up and Purification:

-

After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed, dried, and concentrated.

-

The final 2-aminoindole-3-carboxamide product is purified using column chromatography.[8]

-

Biological Significance and Applications in Drug Discovery

While the parent 1H-indol-2-amine itself has not been extensively studied for biological activity likely due to its instability, the 2-aminoindole scaffold is a "privileged structure" in medicinal chemistry. Its rigid, planar geometry and the presence of both hydrogen bond donor and acceptor groups make it an ideal framework for interacting with a wide range of biological targets.[8]

Derivatives of 1H-indol-2-amine have been shown to possess a broad spectrum of pharmacological activities, including:

-

Anticancer agents: The indole nucleus can mimic the side chain of tryptophan, allowing it to interact with protein binding sites, such as in the p53/MDM2 pathway.[8]

-

Kinase inhibitors: The 2-aminoindole core is found in inhibitors of various kinases, such as IκB kinase (IKK).[8]

-

Antiparasitic agents: Substituted 1H-indole-2-carboxamides have been identified as having activity against Trypanosoma cruzi, the parasite that causes Chagas disease.[2]

-

Other therapeutic areas: The scaffold has also been incorporated into compounds developed as phosphodiesterase-V inhibitors, hypotensives, and appetite suppressants.[8]

The versatility of the 2-aminoindole core allows medicinal chemists to modify its structure at multiple positions to fine-tune potency, selectivity, and pharmacokinetic properties, ensuring its continued relevance in the development of novel therapeutics.

Conclusion

From its historical roots in the reductive cyclization methods of the early 20th century to its central role in modern, diversity-oriented synthesis, the 1H-indol-2-amine core has had a profound and lasting impact on organic and medicinal chemistry. While the parent compound's inherent instability, governed by its tautomeric equilibrium with 2-iminoindoline, makes it a challenging entity to study in isolation, this very reactivity has been harnessed in the synthesis of countless derivatives. For researchers and drug development professionals, a deep understanding of the history, synthesis, and physicochemical nature of this scaffold is essential for the rational design of the next generation of 2-aminoindole-based therapeutics. The enduring legacy of this "privileged structure" is a testament to its remarkable chemical versatility and biological significance.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 1H-indol-3-amine | C8H8N2 | CID 230280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H-Indol-3-amine (CAS 7250-19-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. wikieducator.org [wikieducator.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive 1H-Indol-2-Amine Core in Nature: A Technical Guide to its Naturally Occurring Derivatives

A deep dive into the world of marine and fungal metabolites reveals that while the parent 1H-indol-2-amine remains elusive in natural sources, its derivatives are a fascinating and biologically active class of compounds. This technical guide explores the natural occurrence, biosynthesis, and cytotoxic mechanisms of these unique indole alkaloids, with a particular focus on the trachycladindoles isolated from marine sponges.

Executive Summary

The 1H-indol-2-amine scaffold is a "privileged structure" in medicinal chemistry, yet its direct natural occurrence has not been documented. However, nature has produced a variety of derivatives, primarily found in marine invertebrates and fungi. These compounds, often halogenated and exhibiting complex structures, have garnered significant interest for their potent biological activities, including promising cytotoxicity against cancer cell lines. This guide provides an in-depth look at the trachycladindoles, a family of 2-aminoindole derivatives from the marine sponge Trachycladus laevispirulifer, as a representative example. We will delve into their isolation, proposed biosynthesis, and the signaling pathways they likely modulate to exert their cytotoxic effects.

Natural Occurrence of 1H-Indol-2-Amine Derivatives

While the unsubstituted 1H-indol-2-amine has not been reported from a natural source, its structural motif is a key component of various alkaloids.[1] Marine organisms, particularly sponges, and fungi have proven to be rich sources of these complex molecules.

One of the most prominent examples is the trachycladindoles , a series of cytotoxic indole-2-carboxylic acids bearing a 2-amino-4,5-dihydroimidazole moiety.[2] These compounds, designated trachycladindoles A-G, were isolated from the Australian marine sponge Trachycladus laevispirulifer.[2]

Fungi, especially from the genera Aspergillus and Penicillium, are also known to produce a vast array of indole alkaloids. While direct 2-aminoindole derivatives are less common, these fungi synthesize complex structures derived from tryptophan, which could potentially be precursors or analogs.

Quantitative Data

Quantitative data on the natural abundance of 1H-indol-2-amine derivatives is scarce. The isolation of these compounds from natural sources often results in low yields. For instance, the isolation of trachycladindoles from Trachycladus laevispirulifer was reported, but specific yield percentages were not provided in the primary literature.[2] The yield of marine natural products can be highly variable, often in the microgram to milligram range per kilogram of the source organism. For context, the yield of another complex marine sponge metabolite, phakellistatin 12, was reported to be as low as 1.7 x 10⁻⁶ %.[3]

Table 1: Naturally Occurring 1H-Indol-2-Amine Derivatives

| Compound Family | Specific Example | Natural Source | Organism Type | Reference |

| Trachycladindoles | Trachycladindole A | Trachycladus laevispirulifer | Marine Sponge | [2] |

| Trachycladindoles | Trachycladindole B | Trachycladus laevispirulifer | Marine Sponge | [2] |

| Trachycladindoles | Trachycladindole C | Trachycladus laevispirulifer | Marine Sponge | [2] |

| Trachycladindoles | Trachycladindole D | Trachycladus laevispirulifer | Marine Sponge | [2] |

| Trachycladindoles | Trachycladindole E | Trachycladus laevispirulifer | Marine Sponge | [2] |

| Trachycladindoles | Trachycladindole F | Trachycladus laevispirulifer | Marine Sponge | [2] |

| Trachycladindoles | Trachycladindole G | Trachycladus laevispirulifer | Marine Sponge | [2] |

Experimental Protocols: Isolation of Trachycladindoles

The following is a representative protocol for the extraction and isolation of trachycladindoles from the marine sponge Trachycladus laevispirulifer, based on the methodology described by Capon et al. (2008).[2]

General Experimental Procedures

-

High-Performance Liquid Chromatography (HPLC): Performed on a system equipped with a photodiode array detector.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectra acquired on a 500 MHz spectrometer.

-

Mass Spectrometry (MS): High-resolution mass spectra obtained using an ESI-TOF mass spectrometer.

Extraction and Fractionation

-

Extraction: The freeze-dried and minced sponge material (e.g., 100 g) is exhaustively extracted with methanol (MeOH) at room temperature. The resulting MeOH extract is concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated extract is partitioned between ethyl acetate (EtOAc) and water (H₂O). The EtOAc-soluble fraction, which contains the compounds of interest, is collected and dried.

-

Initial Fractionation: The dried EtOAc extract is subjected to vacuum liquid chromatography (VLC) on silica gel, eluting with a stepwise gradient of solvents of increasing polarity (e.g., hexane -> EtOAc -> MeOH).

Purification of Trachycladindoles

-

Size-Exclusion Chromatography: Fractions from VLC showing promising activity are further purified by size-exclusion chromatography on Sephadex LH-20, eluting with methanol.

-

Reversed-Phase HPLC: Final purification is achieved by reversed-phase HPLC (e.g., C18 column) using a gradient of acetonitrile (MeCN) in water as the mobile phase. Fractions are collected and analyzed by LC-MS to identify and isolate the individual trachycladindoles.

Biosynthesis of the 2-Aminoimidazole Moiety

The biosynthesis of the 2-amino-4,5-dihydroimidazole moiety found in trachycladindoles is likely related to that of the pyrrole-2-aminoimidazole (P-2-AI) marine alkaloids. The proposed biosynthetic pathway for these related compounds involves the condensation of a pyrrole-2-carboxylate derivative with a 2-aminoimidazole precursor. The latter is thought to be derived from the amino acid arginine.

Signaling Pathways and Cytotoxic Activity

Trachycladindoles have demonstrated promising and selective cytotoxicity against a panel of human cancer cell lines, including lung (A549), colorectal (HT29), and breast (MDA-MB-231) cancer cells, with GI₅₀ values in the micromolar range.[3] While the precise mechanism of action has not been fully elucidated, their cytotoxic effects are likely mediated through the induction of apoptosis.

Based on the mechanisms of other cytotoxic marine alkaloids, the trachycladindoles may trigger apoptosis through the intrinsic (mitochondrial) pathway. This would involve the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade.

Conclusion

The natural world, particularly the marine environment, continues to be a vast reservoir of novel chemical structures with significant therapeutic potential. While the parent 1H-indol-2-amine remains to be discovered from a natural source, its derivatives, such as the trachycladindoles, highlight the importance of exploring these unique ecosystems for new drug leads. Further research into the biosynthesis, mechanism of action, and synthetic accessibility of these compounds will be crucial for their development as next-generation therapeutic agents. The potent and selective cytotoxicity of the trachycladindoles underscores the potential of 2-aminoindole derivatives in the fight against cancer.

References

- 1. The role of TRADD in TRAIL-induced apoptosis and signaling. | Sigma-Aldrich [merckmillipore.com]

- 2. Trachycladindoles A-G: cytotoxic heterocycles from an Australian marine sponge, Trachycladus laevispirulifer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural Products from Sponges - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1H-Indol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 1H-indol-2-amine. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible databases, this document presents a synthesized analysis based on the known spectroscopic characteristics of the indole scaffold and primary aromatic amines. The information herein is intended to serve as a reference for the identification and characterization of 1H-indol-2-amine and related compounds in a research and development setting.

Expected Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1H-indol-2-amine. These predictions are derived from the analysis of spectroscopic data from related indole derivatives and established principles of spectroscopic interpretation.

Table 1: Expected ¹H NMR Spectral Data

The proton NMR spectrum of 1H-indol-2-amine is expected to exhibit distinct signals corresponding to the protons of the indole ring and the amine group. The chemical shifts are influenced by the electron-donating nature of the amine group and the aromaticity of the indole ring.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H) | 8.0 - 8.5 | br s | - |

| H3 | ~6.5 | s | - |

| H4 | 7.4 - 7.6 | d | ~8.0 |

| H5 | 6.9 - 7.1 | t | ~7.5 |

| H6 | 7.0 - 7.2 | t | ~7.5 |

| H7 | 7.2 - 7.4 | d | ~8.0 |

| NH₂ | 4.0 - 5.0 | br s | - |

Solvent: DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm). br s = broad singlet, s = singlet, d = doublet, t = triplet.

Table 2: Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the 1H-indol-2-amine molecule. The C2 carbon, directly attached to the amine group, is expected to be significantly shifted downfield.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C2 | 150 - 155 |

| C3 | 95 - 100 |

| C3a | 128 - 132 |

| C4 | 120 - 123 |

| C5 | 118 - 121 |

| C6 | 121 - 124 |

| C7 | 110 - 113 |

| C7a | 135 - 138 |

Solvent: DMSO-d₆. Chemical shifts are referenced to the solvent signal.

Table 3: Expected IR Absorption Bands

The infrared spectrum of 1H-indol-2-amine is predicted to show characteristic absorption bands for the N-H and C-N bonds of the amine and indole functional groups. Primary amines typically show two N-H stretching bands.[1][2][3][4]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Indole) | 3400 - 3500 | Medium |

| N-H Asymmetric Stretch (Amine) | 3350 - 3450 | Medium |

| N-H Symmetric Stretch (Amine) | 3250 - 3350 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| N-H Bend (Amine) | 1580 - 1650 | Medium-Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |

| C-N Stretch (Aromatic Amine) | 1250 - 1340 | Strong |

Table 4: Expected Mass Spectrometry Data

Electron ionization mass spectrometry (EI-MS) of 1H-indol-2-amine is expected to yield a molecular ion peak (M⁺) and characteristic fragment ions resulting from the fragmentation of the indole ring and the loss of the amine group.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 132 | High | [M]⁺ |

| 117 | Moderate | [M - NH]⁺ |

| 105 | Moderate | [M - HCN - H]⁺ |

| 90 | Low | [C₇H₆]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. These are based on standard laboratory practices for the characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1H-indol-2-amine in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid State (KBr pellet): Mix approximately 1 mg of the sample with 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.

-

Data Acquisition:

-

Introduce the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

-

The standard electron energy for EI is 70 eV.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like 1H-indol-2-amine.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of 1H-indol-2-amine.

References

An In-depth Technical Guide to 1H-indol-2-amine: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-indol-2-amine, also known as 2-aminoindole, is a heterocyclic aromatic amine that serves as a crucial building block in medicinal chemistry and drug discovery. Its indole scaffold is a privileged structure found in numerous biologically active compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of 1H-indol-2-amine, detailed experimental protocols for its synthesis, and an exploration of its reactivity. The information is presented to support researchers and scientists in leveraging this versatile molecule for the development of novel therapeutics.

Physical and Chemical Properties

Quantitative data for 1H-indol-2-amine is not extensively reported for the free base due to its potential instability. However, its hydrochloride salt is more commonly available and characterized. The following tables summarize the available experimental data for the hydrochloride salt and predicted properties for the free base.

Table 1: Physical and Chemical Properties of 1H-indol-2-amine and its Hydrochloride Salt

| Property | 1H-indol-2-amine (Free Base) - Predicted | 1H-indol-2-amine Hydrochloride | Source |

| Molecular Formula | C₈H₈N₂ | C₈H₉ClN₂ | - |

| Molecular Weight | 132.16 g/mol | 168.62 g/mol | |

| Appearance | Pale brown solid (predicted) | Pale brown solid | [1] |

| Melting Point | Not available | 215-220 °C (decomposes) | [1] |

| Boiling Point | 354.0 ± 15.0 °C (Predicted) | Not available | [2] |

| Solubility | Slightly soluble in water; Soluble in DMSO, Methanol | Slightly soluble in Water, DMSO, and Methanol | [1] |

| pKa (of the conjugate acid) | ~5-6 (Predicted based on aniline and other aminoindoles) | Not available | - |

| CAS Number | 23856-01-3 (unconfirmed) | 36946-70-0 | [3] |

Note: Predicted values are based on computational models and data from structurally related compounds.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for 1H-indol-2-amine

| Technique | Predicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) / m/z |

| ¹H NMR | Aromatic protons (4H): δ 6.8-7.6 ppm; H3 proton (1H): ~δ 6.5 ppm; NH proton (1H): broad singlet, ~δ 8.0 ppm; NH₂ protons (2H): broad singlet, ~δ 3.5-4.5 ppm. |

| ¹³C NMR | Aromatic carbons: δ 110-140 ppm; C2: ~δ 150-155 ppm; C3: ~δ 100-105 ppm. |

| IR Spectroscopy | N-H stretch (indole): ~3400 cm⁻¹; N-H stretch (amine): two bands ~3350 and 3250 cm⁻¹ (primary amine); Aromatic C-H stretch: ~3100-3000 cm⁻¹; C=C stretch (aromatic): ~1600-1450 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular ion (M⁺): m/z 132. Subsequent fragmentation would likely involve loss of NH₂ (m/z 116) and cleavage of the pyrrole ring. |

Synthesis of 1H-indol-2-amine

Several synthetic routes have been developed for the synthesis of 2-aminoindole derivatives. A common and effective method involves the reductive cyclization of a 2-nitrophenylacetonitrile derivative. The free base of 1H-indol-2-amine can be obtained from its hydrochloride salt by neutralization.

General Synthesis of 2-Aminoindoles via Reductive Cyclization

This protocol describes a one-pot, two-step synthesis of a 2-aminoindole derivative, which can be adapted for the synthesis of the parent 1H-indol-2-amine.[4]

Experimental Protocol:

-

Step 1: Nucleophilic Aromatic Substitution.

-

To a solution of a suitable cyanoacetamide (1.0 eq) in dry DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Stir the mixture for 10 minutes.

-

Add 2-fluoronitrobenzene (1.0 eq) and stir the reaction mixture at room temperature for 1 hour. The reaction progress can be monitored by TLC or LC-MS.

-

-

Step 2: Reductive Cyclization.

-

To the reaction mixture from Step 1, carefully add 1 N HCl (2.0 eq).

-

Add FeCl₃ (3.0 eq) and zinc dust (10.0 eq).

-

Heat the reaction mixture to 100 °C for 1 hour.

-

Cool the mixture to room temperature and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Preparation of 1H-indol-2-amine Free Base from its Hydrochloride Salt

Experimental Protocol:

-

Dissolve 1H-indol-2-amine hydrochloride in a minimal amount of water.

-

Cool the solution in an ice bath.

-

Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), with stirring until the pH of the solution is neutral to slightly basic (pH 7-8).

-

The free base may precipitate out of the solution. If it does not, extract the aqueous solution with an organic solvent like ethyl acetate or dichloromethane.

-

Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the 1H-indol-2-amine free base.

-

Due to the potential instability of the free base, it is advisable to use it immediately or store it under an inert atmosphere at a low temperature.

Chemical Reactivity

The chemical reactivity of 1H-indol-2-amine is characterized by the interplay of the electron-rich indole nucleus and the nucleophilic amino group.

Reactivity of the Indole Ring

-

Electrophilic Substitution: The indole ring is highly susceptible to electrophilic attack, primarily at the C3 position. The electron-donating amino group at the C2 position further activates the ring towards electrophiles.

-

N-Alkylation/Acylation: The nitrogen atom of the indole ring can undergo alkylation or acylation under basic conditions.

Reactivity of the 2-Amino Group

-

Basicity: The amino group is basic and can be protonated by acids to form the corresponding ammonium salt. The basicity is expected to be lower than that of a simple alkylamine due to the electron-withdrawing effect of the aromatic indole ring.[5]

-

Nucleophilicity: The lone pair of electrons on the nitrogen of the amino group makes it a good nucleophile. It can react with various electrophiles, such as alkyl halides, acyl chlorides, and carbonyl compounds, to form N-substituted derivatives.

-

Amide and Sulfonamide Formation: The amino group readily reacts with carboxylic acid derivatives (e.g., acid chlorides, anhydrides) to form amides and with sulfonyl chlorides to form sulfonamides.

Biological Significance and Drug Development

The 2-aminoindole scaffold is a key pharmacophore in a multitude of biologically active compounds.[4] Derivatives of 2-aminoindole have been investigated for a wide range of therapeutic applications, including as:

-

Kinase inhibitors

-

Phosphodiesterase-V inhibitors

-

Antihypertensive agents

-

Diuretics

-

Appetite suppressants[4]

The ability of the 2-aminoindole moiety to act as a hydrogen bond donor and its planar aromatic structure allow for effective interactions with protein targets.[4] This makes it an attractive starting point for the design of new drug candidates.

Stability and Storage

1H-indol-2-amine, particularly in its free base form, may be sensitive to light, air, and heat, leading to discoloration and degradation. It is recommended to store the compound as its hydrochloride salt, which is generally more stable. For long-term storage, the hydrochloride salt should be kept in a tightly sealed container, protected from light, and stored at a low temperature (e.g., -20°C) under an inert atmosphere.[1] The free base, if isolated, should be used promptly or stored under similar stringent conditions.

Conclusion

1H-indol-2-amine is a valuable and versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While detailed physicochemical data for the free base is limited, its synthesis and reactivity are well-understood through the study of its derivatives. This technical guide provides a solid foundation for researchers to utilize 1H-indol-2-amine in the design and synthesis of novel biologically active molecules. Further characterization of the free base would be a valuable contribution to the field.

References

An In-Depth Technical Guide to 1H-indol-2-amine: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-indol-2-amine, a pivotal heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. This document details its chemical identity, nomenclature, synthetic methodologies, key chemical properties including its tautomeric nature, and its emerging role in biological systems.

Core Identity and Nomenclature

1H-indol-2-amine, also commonly known as 2-aminoindole, is a bicyclic aromatic amine. The accurate identification of this compound is crucial for research and regulatory purposes. It is important to distinguish between the free base and its more commonly supplied hydrochloride salt.

| Identifier | 1H-indol-2-amine (Free Base) | 1H-indol-2-amine Hydrochloride |

| CAS Number | 36946-70-0 | 27878-37-1 |

| Molecular Formula | C₈H₈N₂ | C₈H₉ClN₂ |

| Molecular Weight | 132.16 g/mol | 168.62 g/mol |

| Synonyms | 2-Aminoindole | 2-Aminoindole HCl |

Synthesis and Experimental Protocols

The synthesis of 2-aminoindoles is a topic of significant interest in organic chemistry, with various methods developed to access this important scaffold. While direct synthesis of the parent 1H-indol-2-amine can be challenging due to its reactivity, several strategies are employed for the synthesis of its derivatives, which can often be adapted. A prevalent and efficient method involves a one-pot, two-step solution-phase synthesis starting from readily available precursors.

One-Pot Synthesis of 2-Aminoindole Derivatives

A widely adopted method for the synthesis of 2-aminoindole derivatives, such as 2-amino-indole-3-carboxamides, involves the reaction of a 2-halonitrobenzene with a cyanoacetamide, followed by reductive cyclization.[1]

General Experimental Protocol:

-

Nucleophilic Aromatic Substitution (SNA r): To a solution of a substituted cyanoacetamide in a suitable solvent such as dimethylformamide (DMF), a strong base like sodium hydride (NaH) is added. After a short stirring period, the corresponding 2-halonitrobenzene is introduced. The reaction mixture is typically stirred at room temperature for a designated time, during which a color change is often observed, indicating the formation of the intermediate.[1]

-

Reductive Cyclization: Following the completion of the first step, the reaction is acidified, and a reducing agent system, such as zinc powder in the presence of an iron(III) chloride catalyst, is added. The mixture is then heated to facilitate the reduction of the nitro group and subsequent intramolecular cyclization to form the 2-aminoindole ring system.[1]

-

Workup and Purification: After cooling, the reaction mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The crude product is purified using standard techniques such as column chromatography to yield the desired 2-aminoindole derivative.[1]

This one-pot procedure offers a highly efficient route to a variety of substituted 2-aminoindoles.[1] Other synthetic approaches include those starting from anilines and ynamides.[2]

References

The Potential Pharmacological Profile of 1H-Indol-2-Amine: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indol-2-amine scaffold is a privileged heterocyclic structure that serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds. While the parent compound, 1H-indol-2-amine, is not extensively characterized as a standalone therapeutic agent, its derivatives have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and neurology. This technical guide provides a comprehensive overview of the potential pharmacological profile of 1H-indol-2-amine by examining the structure-activity relationships (SAR), mechanisms of action, and experimental data from its key derivatives. This document aims to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the 2-aminoindole core.

Introduction: The 1H-Indol-2-Amine Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic drugs. The 2-aminoindole moiety, in particular, offers a unique combination of a planar, aromatic system with a basic amino group, providing two adjacent hydrogen bond donors.[1] This arrangement is highly conducive to interactions with various biological targets, including enzymes and receptors.[1] While direct pharmacological data on 1H-indol-2-amine is sparse, its role as a synthetic intermediate is well-established, paving the way for a diverse chemical space of derivatives with significant therapeutic promise.[2]

Potential Therapeutic Applications and Mechanisms of Action

The pharmacological potential of the 1H-indol-2-amine core is best understood through the activities of its derivatives. These compounds have been investigated for a range of biological effects, suggesting that the parent scaffold can be tailored to interact with multiple target classes.

Antiviral Activity

Recent studies have highlighted the potential of 2-aminoindole derivatives as potent antiviral agents. Specifically, a series of these compounds were evaluated for their efficacy against the influenza A virus.

-

Mechanism of Action: Certain 2-aminoindole derivatives have been shown to inhibit viral replication by binding to the RNA-dependent RNA polymerase (RdRp) of the influenza virus.[3] This interaction is crucial for halting the viral life cycle. Additionally, these compounds may exert a secondary benefit by modulating the host's immune response, thereby inhibiting the cytokine storm and apoptosis often induced by viral infections.[3]

Anticancer Activity

The indole scaffold is a well-known pharmacophore in oncology. Derivatives of 1H-indol-2-amine, particularly indole-2-carboxamides, have been explored for their antiproliferative and cytotoxic effects.

-

Potential Targets: The anticancer activity of indole derivatives is often attributed to the inhibition of various enzymes and proteins critical for cancer cell survival and proliferation.[4] While specific targets for 2-aminoindole derivatives are still under investigation, related indole compounds are known to inhibit tubulin polymerization and various protein kinases.

Antimicrobial and Antiparasitic Activity

The 1H-indole-2-carboxamide scaffold has been identified as a promising starting point for the development of agents against neglected tropical diseases.

-

Activity against Trypanosoma cruzi: Phenotypic screening has identified 1H-indole-2-carboxamides as active against the intracellular amastigote form of T. cruzi, the parasite responsible for Chagas disease.[5] The mechanism is thought to involve the inhibition of parasitic enzymes, such as sterol 14α-demethylase (CYP51).

Neurological and Receptor Modulation Activity

The structural similarity of the indole nucleus to endogenous neurotransmitters like serotonin suggests that 1H-indol-2-amine derivatives could interact with central nervous system (CNS) targets.

-

Serotonin Receptor Interaction: The indoleamine core is a classic pharmacophore for serotonin (5-HT) receptors.[6] While direct binding data for 1H-indol-2-amine is unavailable, its derivatives, particularly tryptamine analogs, exhibit affinity for various 5-HT receptor subtypes.[7] The specific substitution pattern on the indole ring and the amino group dictates the affinity and selectivity for different 5-HT receptors.[7]

Quantitative Data from Key Derivatives

To provide a clearer picture of the potential potency of this scaffold, the following table summarizes quantitative data from representative 2-aminoindole derivatives.

| Compound Class | Derivative Example | Target/Assay | Quantitative Data | Reference |

| Antiviral | 2-Aminoindole derivative 3h | Influenza A Virus (in vitro) | EC50 = 8.37 ± 0.65 μM | [3] |

| Antiviral | 2-Aminoindole derivative 3h | Cytotoxicity (in vitro) | CC50 = 669.26 ± 11.42 μM | [3] |

| Antiparasitic | 1H-Indole-2-carboxamide | T. cruzi intracellular amastigote | pEC50 > 5.5 (for initial hits) | [5] |

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of novel compounds. Below are generalized methodologies for key assays relevant to the pharmacological profiling of 1H-indol-2-amine and its derivatives.

In Vitro Antiviral Assay (Influenza A Virus)

This protocol is adapted from studies on 2-aminoindole derivatives.[3]

-

Cell Culture: Madin-Darby canine kidney (MDCK) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cytotoxicity Assay:

-

Seed MDCK cells in 96-well plates.

-

After 24 hours, treat the cells with serial dilutions of the test compound for 48 hours.

-

Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.

-

The 50% cytotoxic concentration (CC50) is calculated.

-

-

Antiviral Activity Assay:

-

Seed MDCK cells in 96-well plates.

-

Infect the cells with influenza A virus at a multiplicity of infection (MOI) of 0.01 for 2 hours.

-

Remove the virus inoculum and add DMEM containing 1 μg/mL TPCK-trypsin and serial dilutions of the test compound.

-

After 48 hours, determine the 50% effective concentration (EC50) by measuring the inhibition of virus-induced cytopathic effect (CPE) or by quantifying viral protein expression (e.g., via ELISA or Western blot).

-

Serotonin Receptor Binding Assay (Radioligand Displacement)

This is a generalized protocol for assessing the affinity of a compound for serotonin receptors.[8]

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing the target 5-HT receptor subtype in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in the assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]5-HT or a subtype-selective antagonist), and varying concentrations of the test compound.

-

Incubate at room temperature for a defined period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Visualizations: Pathways and Workflows

Potential Signaling Pathway for Serotonin Receptor Modulation

Caption: Hypothetical signaling cascade following serotonin receptor activation by a 1H-indol-2-amine derivative.

Experimental Workflow for Pharmacological Profiling

Caption: General workflow for the discovery and development of drugs based on the 1H-indol-2-amine scaffold.

Conclusion and Future Directions

The 1H-indol-2-amine scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. While the parent compound itself is not a known drug, its derivatives have shown compelling activity in preclinical models for a range of diseases. The data gathered to date, particularly in the areas of antiviral and antiparasitic research, underscore the potential of this chemical class.

Future research should focus on several key areas:

-

Systematic SAR Studies: A more comprehensive exploration of the structure-activity relationships around the 2-aminoindole core is needed to delineate the structural features required for potent and selective activity against various targets.

-

Target Deconvolution: For derivatives identified through phenotypic screening, efforts should be made to identify the specific molecular targets responsible for their biological effects.

-

Pharmacokinetic Profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of promising 2-aminoindole derivatives is essential for their advancement as clinical candidates.

By leveraging the foundational knowledge outlined in this guide, researchers can more effectively navigate the chemical space of 1H-indol-2-amine derivatives and unlock their full therapeutic potential.

References

- 1. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and pharmacodynamic evaluation of 2-aminoindole derivatives against influenza A virus in vitro/vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Dimethyltryptamine - Wikipedia [en.wikipedia.org]

- 7. Binding of indolylalkylamines at 5-HT2 serotonin receptors: examination of a hydrophobic binding region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of the 1H-Indol-2-Amine Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indol-2-amine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. Its synthesis, however, is not without challenges. The direct C-2 amination of the indole nucleus is notoriously difficult due to the electron-rich nature of the heterocycle and the preferential reactivity at the C-3 position. Consequently, various synthetic strategies have been developed to access this important core, often employing multi-step sequences or one-pot procedures starting from precursors other than indole itself.

This document provides a detailed protocol for a representative and efficient one-pot synthesis of 2-aminoindole derivatives. The described method proceeds via a nucleophilic aromatic substitution followed by a reductive cyclization, offering a practical and scalable route to the 2-aminoindole core.

Reaction Scheme

The following scheme illustrates a common and effective one-pot method for the synthesis of 2-aminoindole-3-carboxamides, which are valuable intermediates for further functionalization. This approach starts from readily available 2-halonitrobenzenes and cyanoacetamides.

Caption: One-pot synthesis of 2-aminoindole-3-carboxamides.

Experimental Protocol

This protocol is adapted from a reported efficient one-pot, two-step solution-phase synthetic method.[1]

Materials:

-

2-Fluoronitrobenzene (or other 2-halonitrobenzenes)

-

Substituted cyanoacetamide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

1.0 N Hydrochloric acid (HCl)

-

Iron(III) chloride (FeCl₃)

-

Zinc dust

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon inlet

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the substituted cyanoacetamide (1.0 equiv) and anhydrous DMF (to make a 0.5 M solution).

-

With stirring, carefully add sodium hydride (60% dispersion, 2.2 equiv).

-

Stir the resulting mixture for 10 minutes at room temperature.

-

Add 2-fluoronitrobenzene (1.0 equiv) to the reaction mixture. A deep purple color is typically observed.

-

Continue stirring at room temperature for 1 hour.

-

Carefully add 1.0 N HCl (2.0 equiv) to the reaction mixture.

-

Add FeCl₃ (3.0 equiv) followed by zinc dust (10.0 equiv).

-

Heat the reaction mixture to 100 °C and maintain this temperature for 1 hour.

-

After cooling to room temperature, the reaction mixture can be worked up by partitioning between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography to afford the desired 2-aminoindole-3-carboxamide.

Experimental Workflow

Caption: Experimental workflow for the synthesis of 2-aminoindoles.

Quantitative Data

The following table summarizes the reported yields for the synthesis of various 2-amino-N-substituted-1H-indole-3-carboxamides using the described one-pot protocol.

| Entry | R Group (on Carboxamide) | Yield (%) |

| 1 | n-Butyl | 85 |

| 2 | Propyl | 82 |

| 3 | Isopropyl | 78 |

| 4 | Phenyl | 75 |

| 5 | 4-Methoxyphenyl | 72 |

| 6 | 4-Chlorophenyl | 76 |

Data are representative and may vary based on specific reaction conditions and scale.

Alternative Synthetic Approaches

While the featured protocol provides a reliable method for accessing 2-aminoindole derivatives, other synthetic strategies have also been developed. These include:

-

Gold-catalyzed C-H annulation: Reactions of sulfilimines with N-arylynamides catalyzed by gold complexes have been reported to produce 2-aminoindoles.[2][3]

-

Copper-catalyzed reactions: Copper(I) iodide can catalyze the reaction of N-(2-iodophenyl)formamides with malononitrile or cyanoacetates to yield 2-aminoindole-3-carbonitriles and -carboxylates, respectively.[4]

-

One-pot synthesis from anilines and ynamides: A sequential gold(I)-catalyzed hydroamination and copper(II)-mediated oxidative cyclization of anilines and ynamides provides a direct route to diversely substituted 2-aminoindoles.[5]

-

Nickel-catalyzed C-2 amination: A method for the π-bond directed C-2 amination of indoles with N-heteroarenes using a nickel catalyst has been described.[6][7][8]

These alternative methods offer different substrate scopes and may be advantageous for the synthesis of specific 2-aminoindole derivatives. Researchers should consider the availability of starting materials and the desired substitution pattern when selecting a synthetic route.

References

- 1. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides [organic-chemistry.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. synthical.com [synthical.com]

- 8. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols: Synthesis of 1H-Indol-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indol-2-amine scaffold is a crucial pharmacophore found in a multitude of biologically active compounds. Its derivatives are key intermediates in the synthesis of various therapeutic agents. However, the parent 1H-indol-2-amine is often found to be unstable and susceptible to oxidation and degradation, particularly when exposed to air and light. Consequently, synthetic routes often target more stable derivatives, such as their hydrochloride salts or analogues with substituents on the indole ring. This document provides a detailed protocol for a highly efficient, one-pot synthesis of 2-amino-indole-3-carboxamides, which are stable and versatile intermediates for further chemical exploration. The presented method utilizes a nucleophilic aromatic substitution followed by a reductive cyclization.

Data Presentation

The following table summarizes the yields of various 2-amino-indole-3-carboxamide derivatives synthesized using the one-pot protocol described below. This method demonstrates broad substrate scope and good to excellent yields.

| Starting Material (2-halonitrobenzene) | Starting Material (Cyanoacetamide) | Product (2-Amino-indole-3-carboxamide) | Yield (%) |

| 2-Fluoronitrobenzene | N-Butylcyanoacetamide | 2-Amino-N-butyl-1H-indole-3-carboxamide | 85 |

| 2-Fluoronitrobenzene | N-Cyclohexylcyanoacetamide | 2-Amino-N-cyclohexyl-1H-indole-3-carboxamide | 82 |

| 2-Fluoronitrobenzene | N-Benzylcyanoacetamide | 2-Amino-N-benzyl-1H-indole-3-carboxamide | 78 |

| 2-Chloronitrobenzene | N-Butylcyanoacetamide | 2-Amino-N-butyl-1H-indole-3-carboxamide | 75 |

| 2-Fluoronitrobenzene | N-(4-Fluorophenyl)cyanoacetamide | 2-Amino-N-(4-fluorophenyl)-1H-indole-3-carboxamide | 72 |

| 4-Chloro-2-fluoronitrobenzene | N-Butylcyanoacetamide | 2-Amino-6-chloro-N-butyl-1H-indole-3-carboxamide | 80 |

Experimental Protocols

This section details the one-pot, two-step procedure for the synthesis of 2-amino-N-butyl-1H-indole-3-carboxamide, a representative example of the 1H-indol-2-amine derivative.[1]

Materials:

-

N-Butylcyanoacetamide

-

Dry N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

2-Fluoronitrobenzene

-

1.0 N Hydrochloric acid (HCl)

-

Iron(III) chloride (FeCl₃)

-

Zinc dust (Zn)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

50 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

Step 1: Nucleophilic Aromatic Substitution a. To a 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add N-butylcyanoacetamide (2.0 mmol, 1.0 equiv.) and dry DMF (4 mL, to make a 0.5 M solution). b. Carefully add sodium hydride (60% dispersion in mineral oil, 2.2 mmol, 1.1 equiv.) to the stirring solution at room temperature. c. Stir the mixture for 10 minutes. d. Add 2-fluoronitrobenzene (2.0 mmol, 1.0 equiv.) to the reaction mixture. e. Continue stirring at room temperature for 1 hour. The reaction mixture will typically turn deep purple.

-

Step 2: Reductive Cyclization a. After 1 hour, carefully add 1.0 N HCl (4.0 mmol, 2.0 equiv.) to the reaction mixture to neutralize the excess NaH. b. Sequentially add FeCl₃ (6.0 mmol, 3.0 equiv.) and zinc dust (20 mmol, 10.0 equiv.) to the flask. c. Heat the reaction mixture to 100 °C and stir for 1 hour.

-

Workup and Purification a. After cooling to room temperature, dilute the reaction mixture with ethyl acetate. b. Filter the mixture through a pad of celite to remove inorganic solids. c. Wash the filtrate with water and then with brine. d. Dry the organic layer over anhydrous sodium sulfate. e. Filter off the drying agent and concentrate the solvent under reduced pressure. f. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-amino-N-butyl-1H-indole-3-carboxamide.

Mandatory Visualization

Caption: Experimental workflow for the one-pot synthesis of 2-amino-indole-3-carboxamides.

Caption: Reaction pathway for the synthesis of a 1H-indol-2-amine derivative.

References

Application Note and Protocol: Purification of 1H-indol-2-amine by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 1H-indol-2-amine using normal-phase column chromatography. Due to the inherent instability of many aminoindoles, which are susceptible to oxidation and degradation, this protocol incorporates best practices for handling air- and light-sensitive compounds to ensure the highest possible purity of the final product.

Introduction

1H-indol-2-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The purity of this intermediate is critical for the successful synthesis of downstream targets and for obtaining reliable biological data. Column chromatography is a standard and effective method for the purification of synthetic reaction mixtures containing 1H-indol-2-amine. This protocol details the use of silica gel as the stationary phase and a non-polar/polar solvent system as the mobile phase. Given the basic nature of the amine, a modifier is included in the mobile phase to prevent peak tailing and improve separation efficiency.

Data Presentation

The following table summarizes typical parameters for the purification of 1H-indol-2-amine and related aminoindole derivatives by column chromatography. These values can be used as a starting point and should be optimized for specific crude sample mixtures.

| Parameter | Value/Range | Notes |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for normal-phase chromatography. |

| Mobile Phase | Ethyl Acetate/Hexane or Petroleum Ether | A common solvent system for indole derivatives.[1] |

| Elution Mode | Isocratic or Gradient | Isocratic elution with an optimized solvent ratio is often sufficient. Gradient elution (e.g., 0-25% Ethyl Acetate in Hexane) can be used for complex mixtures. |

| Mobile Phase Modifier | 0.5-1% Triethylamine (v/v) | Added to the mobile phase to prevent tailing of the basic amine on the acidic silica gel.[1] |

| TLC Rf of Pure Compound | 0.2 - 0.4 | An ideal Rf in the developing solvent system for good separation on the column.[1] |

| Column Dimensions | 2-5 cm diameter, 20-40 cm length | Dependent on the amount of crude material to be purified. |

| Sample Loading | Dry loading or minimal solvent | Dry loading is preferred for air-sensitive compounds. |

| Flow Rate | 1-5 mL/min | Adjusted to achieve good separation. |

| Fraction Size | 10-20 mL | Smaller fractions provide better resolution of closely eluting compounds. |

Experimental Protocols

1. Thin-Layer Chromatography (TLC) for Solvent System Optimization

Before performing column chromatography, it is essential to determine an optimal solvent system using TLC.

-

TLC Plate: Silica gel 60 F254

-

Sample Preparation: Dissolve a small amount of the crude 1H-indol-2-amine in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Developing Solvents: Test various ratios of ethyl acetate in hexane (or petroleum ether), each containing 1% triethylamine. For example:

-

10% Ethyl Acetate / 89% Hexane / 1% Triethylamine

-

20% Ethyl Acetate / 79% Hexane / 1% Triethylamine

-

30% Ethyl Acetate / 69% Hexane / 1% Triethylamine

-

-

Procedure:

-

Spot the crude sample onto the TLC plate.

-

Develop the plate in a chamber saturated with the chosen solvent system.

-

Visualize the spots under UV light (254 nm).

-

If the compound is not UV-active, stain the plate with a ninhydrin solution and gently heat to visualize the amine as a colored spot.

-

-

Optimization Goal: The ideal solvent system will provide an Rf value of 0.2-0.4 for 1H-indol-2-amine, with good separation from impurities.[1]

2. Column Chromatography Protocol

This protocol is designed for the purification of an air- and light-sensitive compound. All steps should be performed with minimal exposure to light and air.

-

Materials:

-

Glass chromatography column

-

Silica gel (60 Å, 230-400 mesh)

-

Sand (acid-washed)

-

Cotton or glass wool

-

Optimized mobile phase (from TLC analysis)

-

Crude 1H-indol-2-amine

-

Collection tubes

-

-

Procedure:

-

Column Packing:

-

Insert a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand.

-

Prepare a slurry of silica gel in the initial, least polar mobile phase.

-

Pour the slurry into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing and remove air bubbles.

-

Once the silica has settled, add a thin layer of sand on top to protect the silica bed.

-

-

Sample Loading (Dry Loading Recommended):

-

Dissolve the crude 1H-indol-2-amine in a minimal amount of a volatile solvent (e.g., dichloromethane).

-

Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

-

Carefully add the dry, sample-adsorbed silica gel to the top of the packed column.

-

-

Elution:

-

Carefully add the mobile phase to the top of the column.

-

Open the stopcock and begin collecting the eluate in fractions.

-

Maintain a constant level of solvent above the silica gel to prevent the column from running dry.

-

If using a gradient, gradually increase the polarity of the mobile phase.

-

-

Fraction Analysis:

-

Monitor the collected fractions by TLC to identify those containing the pure 1H-indol-2-amine.

-

Combine the fractions containing the pure product.

-

-

Solvent Removal:

-

Remove the solvent from the combined pure fractions using a rotary evaporator at low temperature to yield the purified 1H-indol-2-amine.

-

For highly sensitive compounds, it is advisable to flush the flask with an inert gas (e.g., argon or nitrogen) before and after solvent removal.

-

-

Mandatory Visualization

Caption: Workflow for the purification of 1H-indol-2-amine by column chromatography.

Caption: Logical relationship of components in the column chromatography process.

References

Application Notes and Protocols for the Recrystallization of 1H-Indol-2-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of 1H-indol-2-amine via recrystallization. This compound is a crucial building block in the synthesis of various biologically active molecules. Achieving high purity is essential for reliable biological screening and further synthetic transformations. The following protocols are based on established principles of recrystallization for aminoindole derivatives.

Principle of Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds.[1][2] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system.[2][3] An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.[3] As the hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.[1]

Solvent Selection for 1H-Indol-2-amine

The choice of solvent is critical for successful recrystallization.[4] For amine-containing compounds like 1H-indol-2-amine, polar solvents are often suitable. Based on the purification of similar indole derivatives, ethanol is a promising candidate for single-solvent recrystallization.[5] For two-solvent systems, a pair of miscible solvents with different polarities is required, where the compound is soluble in one (the "solvent") and insoluble in the other (the "anti-solvent"). A common combination for polar compounds is ethanol and water, or ethyl acetate and hexane. Given the amine functionality, acidic solvents like acetic acid in mixtures could also be considered, though this may lead to salt formation.[6]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization using Ethanol

This protocol describes the purification of 1H-indol-2-amine using ethanol as the primary solvent.

Materials:

-